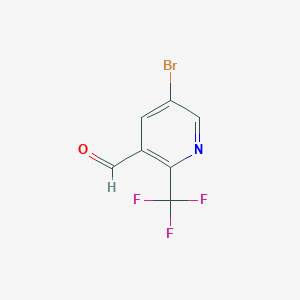

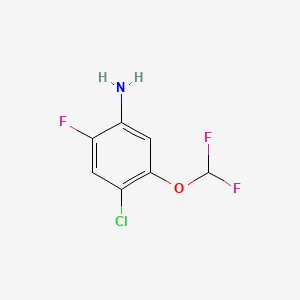

5-溴-2-(三氟甲基)烟酰醛

描述

Synthesis Analysis

The synthesis of related brominated compounds is well-documented. For instance, 5-bromo-2-iodopyrimidine is synthesized using palladium-catalyzed cross-coupling reactions, which is a common method for creating carbon-carbon bonds in halogenated compounds . Similarly, 5-bromo-nicotinic acid is chlorinated and then converted to 5-bromo-nicotinonitrile through a series of reactions involving SOCl2 and POCl3, indicating the reactivity of brominated nicotinic compounds under certain conditions .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex. The crystal and molecular structure of a copper(II) complex with 5-bromo-salicylaldehyde-2-methylthiosemicarbazone was determined using single-crystal X-ray diffraction, showing a planar, tridentate coordination . This suggests that brominated compounds can form stable complexes with metals, which could be relevant for the coordination chemistry of 5-Bromo-2-(trifluoromethyl)nicotinaldehyde.

Chemical Reactions Analysis

Brominated compounds are often used in various chemical reactions due to their reactivity. For example, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one serves as a precursor for synthesizing biheterocycles through nucleophilic substitution and cycloaddition reactions . This indicates that brominated compounds with trifluoromethyl groups can participate in a range of chemical transformations, which may also apply to 5-Bromo-2-(trifluoromethyl)nicotinaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and trifluoromethylated compounds are influenced by their functional groups. The presence of a bromine atom can facilitate further chemical reactions, such as cross-coupling , while the trifluoromethyl group can affect the compound's electronegativity and lipophilicity . These properties are crucial for understanding the behavior of 5-Bromo-2-(trifluoromethyl)nicotinaldehyde in various environments and could impact its potential applications in medicinal chemistry or material science.

科学研究应用

光谱、光学和抗菌研究

5-溴-2-(三氟甲基)烟酰醛及其衍生物的光谱和光学性质已得到广泛研究。例如,使用傅里叶变换红外 (FT-IR) 和核磁共振 (NMR) 光谱对 5-溴-2-(三氟甲基)吡啶进行了表征。使用密度泛函理论 (DFT) 的理论研究探索了其几何结构、振动频率和化学位移。测定了该化合物的非线性光学 (NLO) 性能,并测试了其与 pBR322 质粒 DNA 的相互作用和抗菌活性,展示了其在生物医学应用中的潜力 (Vural & Kara, 2017)。

合成化学应用

高度取代化合物的形成

该化合物已被用于形成高度取代的 CF3-二氢吡喃,在合成化学中用作多功能的结构单元。使用 C2 对称氨基催化剂实现了这些化合物从 α,β-不饱和醛的对映选择性形成。该方法为广泛的高度取代 6-(三氟甲基)-二氢吡喃化合物打开了大门 (Donslund 等,2015)。

双杂环的合成

相关化合物 5-溴-1,1,1-三氟-4-甲氧基戊-3-烯-2-酮被用作合成一系列新双杂环的前体。这说明了与 5-溴-2-(三氟甲基)烟酰醛相关的化合物在促进复杂的合成途径和对有机化学领域的贡献方面的多功能性 (Aquino 等,2017)。

先进材料合成

萘和芳烃的合成

该化合物的衍生物已被用于萘和芳烃的合成,展示了其在开发先进材料和功能性化合物中的用途。这包括生成关键中间体和探索对材料科学至关重要的反应机理 (Schlosser & Castagnetti, 2001)。

催化和配位化学

水热合成和催化

水热合成了包含 5-溴烟酸盐的二聚镧系元素羧酸盐配合物并对其结构进行了表征。这些配合物在烯烃环氧化反应中表现出优异的催化性能,表明该化合物在催化和配位化学中的潜力 (Sen 等,2010)。

安全和危害

作用机制

Target of Action

Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of hepatitis c virus (hcv) ns3 protease , suggesting potential targets could be viral proteases.

Mode of Action

It’s known that regioselective c-4 deprotonation with lda and trapping with carbon dioxide leads to the corresponding c-4 acid . This suggests that the compound may interact with its targets through a mechanism involving deprotonation and subsequent reaction with carbon dioxide.

Biochemical Pathways

Given its potential role as an inhibitor of hcv ns3 protease , it may impact the viral replication pathway in HCV-infected cells.

Result of Action

If it acts as an inhibitor of hcv ns3 protease, it could potentially prevent the replication of hcv, thereby inhibiting the progression of the disease .

属性

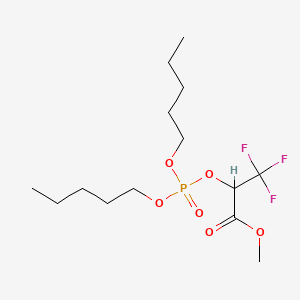

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-5-1-4(3-13)6(12-2-5)7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFPVMMXBSQOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601217931 | |

| Record name | 5-Bromo-2-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211536-83-2 | |

| Record name | 5-Bromo-2-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211536-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Cbz-1,8-diazaspiro[5.5]undecane](/img/structure/B3030928.png)

![Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3030929.png)